2-(4-tert-butylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a synthetic organic compound It is characterized by the presence of a tert-butylphenoxy group and a tetrahydropyrimidinyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide typically involves the following steps:
Formation of the tert-butylphenoxy group: This can be achieved by reacting tert-butylphenol with an appropriate halogenating agent to introduce the phenoxy group.
Synthesis of the tetrahydropyrimidinyl acetamide moiety: This involves the cyclization of urea derivatives with acetic acid derivatives under acidic or basic conditions.
Coupling reaction: The final step involves coupling the tert-butylphenoxy group with the tetrahydropyrimidinyl acetamide moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carbonyl groups in the tetrahydropyrimidinyl moiety can be reduced to form alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide depends on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis. If used as an anticancer agent, it may induce apoptosis in cancer cells by activating specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
2-(4-tert-butylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness
2-(4-tert-butylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is unique due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H19N3O4 |
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Molecular Weight |
317.34 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C16H19N3O4/c1-16(2,3)10-4-6-11(7-5-10)23-9-13(20)18-12-8-17-15(22)19-14(12)21/h4-8H,9H2,1-3H3,(H,18,20)(H2,17,19,21,22) |
InChI Key |
IYRJRYLMAIMWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CNC(=O)NC2=O |
Origin of Product |
United States |
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